4-Acetamido-2-aminobenzenesulfonic acid

Description

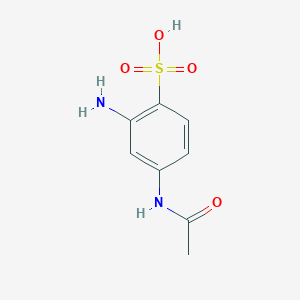

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-2-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOINSAWEWXUXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058974 | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-64-2 | |

| Record name | 4-Acetamido-2-aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoacetanilide-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-2-aminobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-2-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOACETANILIDE-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE27AMZ5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on 4-Acetamido-2-aminobenzenesulfonic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2), a key intermediate in the synthesis of various chemical compounds, particularly azo dyes. This guide details its chemical structure, physicochemical and spectral properties, and general experimental protocols for its use. Furthermore, it explores the broader biological and pharmacological relevance of the azo compounds derived from this molecule, supported by workflow diagrams and summarized data tables for clarity and ease of reference.

Chemical Structure and Identifiers

This compound is an aromatic sulfonic acid characterized by the presence of an amino group at position 2 and an acetamido group at position 4 relative to the sulfonic acid moiety on the benzene ring.[1]

Caption: 2D representation of this compound.

The structural identifiers and core properties of the compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Registry Number | 88-64-2[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₀N₂O₄S[1][2][3][4][5][6] |

| Molecular Weight | 230.24 g/mol [1][2][3][4][5][6] |

| Common Synonyms | 4-(Acetylamino)-2-aminobenzenesulfonic acid, 3-Aminoacetanilide-4-sulfonic acid, 5-Acetylaminoaniline-2-sulfonic acid[1][2][6][7][8] |

| InChI | InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)[1][2][9][10] |

| InChIKey | FOINSAWEWXUXPQ-UHFFFAOYSA-N[1][2][9][10] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N[2] |

Table 1: Chemical Identifiers and Core Properties.

Physicochemical Properties

The compound is typically supplied as a solid with purity levels suitable for synthetic and research applications.

| Property | Value |

| Appearance | White to pale yellow crystalline solid[1][5] |

| Melting Point | 90-92 °C[4] |

| Solubility | Soluble in water[1] |

| Purity | Commonly available with ≥98% or 99% purity[5][6] |

Table 2: Physicochemical Properties.

Spectral Properties

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Observed/Expected Features |

| ¹H NMR | A proton NMR spectrum is available for this compound, which would show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons.[9] |

| ¹³C NMR | Expected signals would correspond to the eight carbon atoms, including the methyl carbon of the acetyl group, the carbonyl carbon, and the six distinct aromatic carbons. |

| Infrared (IR) | Key vibrational bands would be expected for N-H stretching (amine and amide), C=O stretching (amide), S=O stretching (sulfonic acid), and O-H stretching (sulfonic acid). |

| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z corresponding to its molecular weight (230.24). |

Table 3: Summary of Spectral Data.

Synthesis and Experimental Protocols

While detailed proprietary synthesis methods are often unpublished, the general preparation of aminobenzenesulfonic acids involves the sulfonation of aniline derivatives.[11][12] However, this compound is most prominently cited as a precursor in the synthesis of azo dyes.

General Protocol for Azo Dye Synthesis

The synthesis of azo dyes using this compound follows a two-step process: diazotization of the primary amine, followed by coupling with a suitable aromatic partner.[3][13]

Caption: Experimental workflow for the synthesis of azo dyes.

Methodology:

-

Diazotization: this compound is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[13]

-

Azo Coupling: The freshly prepared, cold diazonium salt solution is slowly added to a solution of a coupling partner (e.g., an activated aromatic compound like a naphthol or another amine) dissolved in an appropriate solvent. The reaction mixture is stirred until the coupling is complete, indicated by the formation of a colored precipitate, which is the azo dye.[3][13]

Analytical Methods

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the starting material and the final dye product.[11]

-

Structural Confirmation: The identity of the synthesized dye is confirmed using spectroscopic methods such as UV-Visible spectroscopy to determine the maximum wavelength (λmax), as well as IR and NMR spectroscopy.[13]

Biological and Pharmacological Relevance

While this compound itself is primarily an intermediate, the azo compounds derived from it possess a wide range of biological activities. The azo linkage (-N=N-) is a key feature that can be targeted by enzymes in biological systems.

General Bioactivity of Azo Compounds

-

Antimicrobial Activity: Certain azo dyes have demonstrated inhibitory activity against various microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[14][15]

-

Prodrugs for Targeted Delivery: The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by bacteria in the colon. This property is exploited to design azo-containing prodrugs that release an active therapeutic agent specifically in the colon for treating conditions like inflammatory bowel disease.[15]

Metabolism and Toxicity

The biological activity and potential toxicity of azo compounds are closely linked to their metabolism. The reductive cleavage of the azo bond by azoreductase enzymes releases the constituent aromatic amines.[14][16] Depending on their structure, these resulting amines can be either benign or potentially toxic and carcinogenic.[14]

Caption: Metabolic pathway for the cleavage of azo compounds.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes key safety information based on available Safety Data Sheets (SDS).

| Category | Information |

| GHS Hazards | May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[17][18][19] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection.[17][19][20][21] |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use in a well-ventilated area.[17][19][20][21] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6][20][21] Recommended storage temperatures can range from room temperature to 2-8°C.[6][21] |

| First Aid (Eyes/Skin) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water.[17][19][20] |

Table 4: Safety and Handling Information.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and reactive amine group make it a fundamental building block for the synthesis of a wide array of azo dyes. While the compound's primary role is in chemical synthesis, the resulting azo structures have significant implications in materials science and pharmacology, including applications as antimicrobial agents and targeted drug delivery systems. A thorough understanding of its properties, synthetic utility, and safety precautions is crucial for researchers and scientists working in these fields.

References

- 1. CAS 88-64-2: this compound [cymitquimica.com]

- 2. Benzenesulfonic acid, 4-(acetylamino)-2-amino- | C8H10N2O4S | CID 6939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [dyestuffintermediates.com]

- 4. This compound | 88-64-2 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. This compound - CAS:88-64-2 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound(88-64-2) 1H NMR spectrum [chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

- 12. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]

- 13. journalijar.com [journalijar.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijhmr.com [ijhmr.com]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. media.laballey.com [media.laballey.com]

- 20. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 21. spectrumchemical.com [spectrumchemical.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Acetamido-2-aminobenzenesulfonic acid (CAS 88-64-2)

This technical guide provides a comprehensive overview of this compound (CAS 88-64-2), a significant chemical intermediate. The document details its physicochemical properties, synthesis, applications, and biological context, presenting data in a structured format for scientific and research applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1] Its structure incorporates an aminobenzenesulfonic acid backbone with an acetamido substituent, which influences its chemical reactivity and physical properties. The presence of both acidic (sulfonic acid) and basic (amino) groups allows it to form zwitterions.[2]

| Property | Value | Source(s) |

| CAS Number | 88-64-2 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₀N₂O₄S | [1][3][5][6] |

| Molecular Weight | 230.24 g/mol | [1][3][5][6] |

| Appearance | White to Gray to Brown powder/crystal | [1][3] |

| Melting Point | 90-92 °C (lit.) | [4] |

| Purity | Typically ≥95% to ≥98% | [5] |

| Solubility | Soluble in water | [1] |

| Storage | Sealed in dry, room temperature, keep in dark place | [5][7] |

Synonyms:

-

4-(acetylamino)-2-aminobenzenesulfonic acid[4]

-

2-Amino-4-acetamidobenzenesulfonic acid[7]

-

3'-Aminoacetanilide-4'-sulfonic acid[7]

Synthesis and Reactivity

The primary reactivity of this compound stems from the primary amino group, which can be readily diazotized and subsequently used in coupling reactions. This makes it a valuable precursor in the synthesis of various azo dyes.

The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by azo coupling.

References

- 1. CAS 88-64-2: this compound [cymitquimica.com]

- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 88-64-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [dyestuffintermediates.com]

- 7. This compound - CAS:88-64-2 - Sunway Pharm Ltd [3wpharm.com]

Synthesis of 4-Acetamido-2-aminobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-Acetamido-2-aminobenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The described methodology is based on a multi-step chemical synthesis starting from the readily available precursor, acetanilide. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound from acetanilide is a three-step process. The core strategy involves the sequential introduction of the sulfonyl and amino functional groups onto the acetanilide backbone. The key transformations are:

-

Sulfonation of Acetanilide: Introduction of a sulfonic acid group at the para-position of the acetanilide ring.

-

Nitration: Introduction of a nitro group at the ortho-position relative to the acetamido group.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

The overall reaction scheme is presented below:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of p-Acetamidobenzenesulfonic acid (Sulfonation)

This step involves the electrophilic substitution of a sulfonic acid group onto the acetanilide ring. The acetamido group is a para-directing activator, leading to the desired substitution at the 4-position.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add acetanilide in small portions to the cooled chlorosulfonic acid with continuous stirring. The temperature should be maintained below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 60-70°C for one hour to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated p-acetamidobenzenesulfonic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-Nitro-4-acetamidobenzenesulfonic acid (Nitration)

The sulfonic acid and acetamido groups direct the incoming nitro group to the ortho position relative to the acetamido group.

Methodology:

-

Dissolve the p-acetamidobenzenesulfonic acid obtained from the previous step in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

-

Slowly add the cold nitrating mixture to the solution of p-acetamidobenzenesulfonic acid, ensuring the temperature is kept below 5°C.

-

After the addition, continue stirring the reaction mixture at a low temperature for several hours.

-

Pour the reaction mixture onto crushed ice.

-

The precipitated 2-nitro-4-acetamidobenzenesulfonic acid is collected by filtration, washed with a small amount of cold water, and used in the next step, preferably without extensive drying.

Step 3: Synthesis of this compound (Reduction)

The final step is the selective reduction of the nitro group to an amino group. A common and effective method is the use of a metal in an acidic medium.

Methodology:

-

Suspend the 2-nitro-4-acetamidobenzenesulfonic acid in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add a small amount of concentrated hydrochloric acid portion-wise to initiate and sustain the reduction.

-

Continue refluxing with vigorous stirring until the reaction is complete (the disappearance of the yellow color of the nitro compound can be an indicator).

-

Filter the hot reaction mixture to remove the iron and iron oxides.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry.

Quantitative Data

The following tables summarize the typical quantitative data for each step of the synthesis. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

Table 1: Reagents and Conditions for the Synthesis of p-Acetamidobenzenesulfonic acid

| Parameter | Value |

| Reactants | |

| Acetanilide | 1.0 mol |

| Chlorosulfonic acid | 4.0 mol |

| Reaction Conditions | |

| Temperature | 0-10°C (addition), then 60-70°C |

| Reaction Time | 2-3 hours |

| Yield | |

| Typical Yield | 85-90% |

Table 2: Reagents and Conditions for the Synthesis of 2-Nitro-4-acetamidobenzenesulfonic acid

| Parameter | Value |

| Reactants | |

| p-Acetamidobenzenesulfonic acid | 1.0 mol |

| Concentrated Nitric Acid | 1.1 mol |

| Concentrated Sulfuric Acid | Sufficient to dissolve |

| Reaction Conditions | |

| Temperature | < 5°C |

| Reaction Time | 2-4 hours |

| Yield | |

| Typical Yield | 75-85% |

Table 3: Reagents and Conditions for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 2-Nitro-4-acetamidobenzenesulfonic acid | 1.0 mol |

| Iron Powder | 3.0-4.0 mol |

| Concentrated Hydrochloric Acid | Catalytic amount |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | |

| Typical Yield | 80-90% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult primary literature for further details and to optimize the described conditions for their specific laboratory settings and scales of operation. Standard laboratory safety procedures should be strictly followed when handling the corrosive and potentially hazardous materials involved in this synthesis.

"4-Acetamido-2-aminobenzenesulfonic acid" molecular weight and formula

An In-depth Technical Guide on 4-Acetamido-2-aminobenzenesulfonic Acid

This guide provides essential physicochemical data for this compound, a compound of interest in various research and development applications. The information is presented to support the work of researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are critical for a range of applications, including stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₄S[1][2][3][4] |

| Molecular Weight | 230.24 g/mol [1][2][3][4] |

| CAS Registry Number | 88-64-2[1][2] |

Compound Identification and Properties

The following diagram illustrates the relationship between the compound's name and its key molecular identifiers.

Caption: Logical relationship between the chemical name and its molecular formula and weight.

References

Solubility of "4-Acetamido-2-aminobenzenesulfonic acid" in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of 4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2), a key intermediate in the synthesis of various dyes. Due to a notable lack of quantitative data in publicly available literature, this document summarizes the existing qualitative information and presents generalized experimental protocols for solubility determination. This guide aims to be a valuable resource for professionals working with this compound, highlighting the data gaps and providing methodologies for its characterization.

Introduction

This compound is an aromatic organic compound containing acetamido, amino, and sulfonic acid functional groups. These groups are anticipated to influence its solubility in various solvents. The presence of the polar sulfonic acid and amino groups suggests potential for aqueous solubility, while the acetamido and benzene ring components may contribute to solubility in organic solvents. This compound is recognized primarily as a crucial intermediate in the manufacture of certain reactive dyes, including C.I. Reactive Orange 107. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

| Alcohol | Soluble | [1] |

It is important to note that the term "soluble" is not quantitatively defined in the cited source. Further experimental investigation is required to determine the precise solubility in these and other solvents at various temperatures.

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors:

-

pH: The presence of both an acidic sulfonic acid group and a basic amino group means that the net charge of the molecule will change with pH. This will significantly impact its interaction with polar solvents like water.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

-

Solvent Polarity: The molecule possesses both polar (sulfonic acid, amino, acetamido) and non-polar (benzene ring) regions, suggesting a complex solubility profile across solvents of varying polarities.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not available, standard methodologies can be employed. The following sections outline general procedures for qualitative and quantitative solubility analysis.

Qualitative Solubility Assessment

A straightforward approach to determine the solubility class of a compound involves testing its solubility in a range of common solvents.

Experimental Workflow for Qualitative Solubility Testing

Caption: A general workflow for the qualitative determination of solubility in water and various organic solvents.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Workflow for Quantitative Solubility Determination (Shake-Flask Method)

Caption: The standard shake-flask method for quantitative solubility measurement.

Logical Relationships in Application

The primary documented application of this compound is as a dye intermediate. Its solubility is a critical parameter in the synthesis process.

Logical Relationship in Dye Synthesis

Caption: The relationship between the solubility of the intermediate and the efficiency of the dye synthesis process.

Conclusion and Future Work

This guide consolidates the limited available information on the solubility of this compound. The data clearly indicates that while it is qualitatively known to be soluble in water and alcohol, there is a pressing need for quantitative studies to determine its solubility profile across a range of solvents and conditions. Researchers and professionals in drug development and chemical synthesis are encouraged to perform such studies to facilitate the use and application of this important chemical intermediate. The experimental protocols outlined herein provide a foundation for such investigations.

References

Spectroscopic Profile of 4-Acetamido-2-aminobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2). The information presented herein is intended to support research and development activities by providing key analytical data, experimental methodologies, and a structured visualization of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This data is essential for compound identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific chemical shifts and coupling constants for this compound were not explicitly found in the provided search results. The data would typically be obtained from a high-resolution ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: A definitive peak list for the ¹³C NMR spectrum of this compound was not available in the search results. The table would typically list the chemical shifts for the eight carbon atoms in the molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: While the existence of IR spectra is confirmed[1], a detailed list of vibrational frequencies and their assignments for this compound was not found in the search results.

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Data not available in search results |

Note: Specific UV-Vis absorption maxima for this compound were not identified in the search results. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted benzene rings.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following sections describe generalized and widely accepted methodologies for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), due to the presence of acidic protons and the compound's polarity. The solution would then be transferred to an NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same instrument, often requiring a larger number of scans to achieve a sufficient signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the infrared spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed. Alternatively, Attenuated Total Reflectance (ATR) could be used, where the solid sample is placed directly on the ATR crystal.

UV-Vis Spectroscopy

To obtain a UV-Vis spectrum, a dilute solution of this compound would be prepared using a UV-transparent solvent, such as water, ethanol, or methanol. The solution is then placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200 to 400 nm. The resulting spectrum would show absorption bands corresponding to the electronic transitions within the aromatic system.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

4-Acetamido-2-aminobenzenesulfonic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2), a key intermediate in the synthesis of dyes and a compound of interest in pharmaceutical development. This document consolidates its chemical properties, synthesis, analytical data, and key applications, presenting quantitative information in structured tables and detailing experimental protocols.

Physicochemical and Computational Properties

This compound is an aromatic sulfonic acid appearing as a white to pale yellow crystalline solid.[1] Its structure, featuring an amine group, an acetamido group, and a sulfonic acid group, makes it soluble in water and other polar solvents.[1][2] This solubility is influenced by both pH and temperature.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 88-64-2 | [3] |

| Molecular Formula | C₈H₁₀N₂O₄S | [4] |

| Molecular Weight | 230.24 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 90-92 °C | [3] |

| Synonyms | 1-Amino-3-acetylaminobenzene-6-sulfonic acid, 5-Acetylaminoaniline-2-sulfonic acid, 3'-Amino-4'-sulfoacetanilide | [4][5] |

Table 2: Computational Chemistry Data

| Parameter | Value |

| TPSA (Topological Polar Surface Area) | 109.49 Ų |

| LogP (Octanol-Water Partition Coefficient) | 0.4739 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 2 |

Synthesis and Manufacturing

The synthesis of this compound is logically achieved via a two-step process starting from m-phenylenediamine. The first step involves the sulfonation of m-phenylenediamine to produce the key intermediate, 2,4-diaminobenzenesulfonic acid.[6] The second, more nuanced step, is the selective N-acetylation of the amino group at the 4-position, which is para to the sulfonic acid group and sterically less hindered than the amino group at the 2-position.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid[6]

This protocol details the synthesis of the direct precursor to the title compound.

-

Preparation : Weigh 5.40 g (0.05 mol) of m-phenylenediamine and add it to 80 mL of 1,2-dichloroethane in a suitable reaction vessel.

-

Dissolution : Stir the mixture at room temperature until the m-phenylenediamine is completely dissolved.

-

Sulfonation : Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature.

-

Reaction : After the addition is complete, raise the temperature of the reaction mixture to 60°C.

-

Incubation : Maintain the reaction at 60°C for 10 hours with continuous stirring.

-

Isolation : Upon completion, cool the mixture and collect the precipitated product by filtration.

-

Drying : Dry the filtered solid to yield 2,4-diaminobenzenesulfonic acid. The reported yield for this procedure is approximately 95.96%.[6]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation of this compound. While raw spectra are proprietary to data providers, a summary of available analyses and an interpretation of expected signals are provided below.[1][7]

Table 3: Summary of Available Spectroscopic Data

| Technique | Availability |

| ¹H NMR | Data available[1] |

| IR Spectroscopy | Data available |

| Mass Spectrometry (MS) | Data available[7] |

| ¹³C NMR, Raman, ESR | Data mentioned as available |

Interpretation of Expected Spectra

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons should appear as complex multiplets or doublets in the δ 7.0-8.0 ppm region. The methyl protons of the acetyl group (CH₃) would present as a sharp singlet around δ 2.0-2.2 ppm. The protons of the primary amine (-NH₂) and the amide (-NH-) would appear as broad singlets, which can be exchangeable with D₂O, at variable chemical shifts depending on solvent and concentration.

-

IR Spectroscopy : The infrared spectrum should display characteristic absorption bands for its functional groups. Key expected peaks include: a broad band for O-H stretching of the sulfonic acid group (SO₃H) around 2500-3300 cm⁻¹, N-H stretching vibrations for the primary amine and secondary amide around 3200-3500 cm⁻¹, a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹, and strong S=O stretching bands for the sulfonic acid group around 1030-1060 cm⁻¹ and 1150-1200 cm⁻¹.

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.24 g/mol ).

Applications in Research and Industry

The primary industrial application of this compound is as a diazo component in the synthesis of azo dyes.[3] Its structure allows it to be readily converted into a stable diazonium salt, which can then react with various coupling components to produce a wide range of colors. It is used to synthesize dyes such as C.I. Reactive Orange 107, C.I. Acid Red 30, and C.I. Direct Green 50.[8] It also serves as a potential intermediate in drug development and as a reagent in analytical chemistry.[4]

Figure 2. General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye

The following is a representative protocol for the synthesis of an azo dye using an aminobenzenesulfonic acid as the starting material. This procedure can be adapted for this compound.[9]

-

Amine Solution Preparation : In a small Erlenmeyer flask, dissolve 1.0 g of the aminobenzenesulfonic acid (e.g., this compound) in 10 mL of 2.6% aqueous sodium carbonate solution.

-

Nitrite Solution Preparation : Separately, prepare a solution of 0.4 g of sodium nitrite in 1 mL of water.

-

Diazotization :

-

In a 100 mL beaker, place 1 mL of concentrated hydrochloric acid and 6 g of ice.

-

Combine the amine solution and the nitrite solution into the small Erlenmeyer flask.

-

Add this combined solution dropwise using a disposable pipette to the beaker containing the ice and acid, while stirring.

-

Place the resulting mixture in an ice-water bath to maintain a temperature between 0-5°C and to promote the formation of the diazonium salt. This suspension is used directly in the next step.

-

-

Coupling Component Solution : In a separate beaker, dissolve a molar equivalent of the chosen coupling component (e.g., 2-naphthol) in 4 mL of 2.5 M aqueous sodium hydroxide solution. Place this beaker in an ice-water bath.

-

Azo Coupling Reaction :

-

Add the cold suspension of the diazonium salt portion-wise to the cold solution of the coupling component.

-

Stir the reaction mixture with a glass rod after each addition. A color change should be observed as the azo dye forms.

-

Allow the reaction to proceed for 10 minutes with occasional stirring in the ice bath.

-

-

Isolation and Purification :

-

Heat the suspension on a hot plate until the solid dye dissolves.

-

Add 2 g of sodium chloride (NaCl) and continue heating to dissolve it, which helps to salt out the dye.

-

Cool the beaker to room temperature, and then further cool it in an ice-water bath to maximize precipitation.

-

Collect the solid azo dye product via vacuum filtration using a Büchner funnel.

-

-

Washing and Drying : Wash the collected solid with a small amount of saturated NaCl solution and allow it to air dry completely before weighing.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may pose health risks if ingested or inhaled.[4] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated area or a fume hood.

References

- 1. This compound(88-64-2) 1H NMR [m.chemicalbook.com]

- 2. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]

- 3. This compound | 88-64-2 [chemicalbook.com]

- 4. journalijar.com [journalijar.com]

- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound(88-64-2) MS [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

Synonyms for "4-Acetamido-2-aminobenzenesulfonic acid" such as 1-Amino-3-acetylaminobenzene-6-sulfonic acid

This technical guide provides a comprehensive overview of 4-Acetamido-2-aminobenzenesulfonic acid, a significant chemical intermediate. The content herein is curated for researchers, scientists, and professionals engaged in drug development and other scientific pursuits, offering detailed information on its synonyms, chemical properties, synthesis, and applications.

Chemical Identity and Synonyms

This compound, also known by its IUPAC name, is a sulfonated aromatic amine. A comprehensive list of its synonyms is provided below to aid in its identification across various chemical databases and literature.

-

1-Amino-3-acetylaminobenzene-6-sulfonic acid

-

2-Amino-4-acetamidobenzenesulfonic acid[1]

-

3-Aminoacetanilide-4-sulfonic acid

-

4-(Acetylamino)-2-aminobenzenesulfonic acid

-

5-Acetylaminoaniline-2-sulfonic acid[2]

-

Benzenesulfonic acid, 4-(acetylamino)-2-amino-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄S | [1][2] |

| Molecular Weight | 230.24 g/mol | [1][2] |

| CAS Number | 88-64-2 | [1][2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 260-266 °C (decomposes) |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from m-phenylenediamine. The first step involves the sulfonation of m-phenylenediamine to yield 2,4-diaminobenzenesulfonic acid. This is followed by the selective N-acetylation of the amino group at the 4-position.

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid

This protocol is adapted from established methods for the sulfonation of aromatic amines.

Materials:

-

m-Phenylenediamine

-

Concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid)

-

1,2-dichloroethane (solvent)

-

Ice

Procedure:

-

Dissolve m-phenylenediamine in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a cooling system.

-

Slowly add concentrated sulfuric acid or oleum to the solution while maintaining a controlled temperature, typically between 20-60°C.

-

The reaction mixture is stirred for several hours to ensure complete sulfonation.

-

Upon completion, the reaction mixture is poured onto ice to precipitate the 2,4-diaminobenzenesulfonic acid.

-

The precipitate is then collected by filtration, washed with cold water, and dried.

Experimental Protocol: Selective N-Acetylation of 2,4-Diaminobenzenesulfonic Acid

This protocol outlines the selective acetylation of the 4-amino group of 2,4-diaminobenzenesulfonic acid. The amino group at the 2-position is less reactive due to steric hindrance from the adjacent sulfonic acid group.

Materials:

-

2,4-Diaminobenzenesulfonic acid

-

Acetic anhydride

-

Sodium acetate (catalyst)

-

Water

Procedure:

-

Suspend 2,4-diaminobenzenesulfonic acid in water.

-

Add a catalytic amount of sodium acetate.

-

Slowly add acetic anhydride to the suspension while stirring. The reaction is typically carried out at a controlled temperature, often slightly above room temperature.

-

The reaction is monitored until the selective acetylation is complete.

-

The product, this compound, is then isolated by filtration, washed, and dried.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, particularly azo dyes.

Experimental Protocol: Synthesis of C.I. Reactive Orange 107

This protocol describes the use of this compound in the synthesis of a reactive azo dye.

Materials:

-

This compound

-

2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium carbonate

-

Ice

Procedure:

-

Diazotization: Dissolve 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate in water and hydrochloric acid. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

Coupling: Prepare a solution of this compound in an aqueous sodium carbonate solution. Cool this solution to 0-5°C.

-

Slowly add the diazonium salt solution to the solution of the coupling component with constant stirring, maintaining the temperature below 5°C. The pH of the reaction mixture is kept alkaline to facilitate the coupling reaction.

-

The resulting azo dye, C.I. Reactive Orange 107, precipitates out of the solution and is collected by filtration, washed, and dried.[3]

Caption: Synthesis workflow for C.I. Reactive Orange 107.

Role in Drug Development and Signaling Pathways

Sulfonamides, the class of compounds to which this compound belongs, have a well-established role in medicine, primarily as antibacterial agents.[4] Their mechanism of action involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.[5][6]

Signaling Pathway: Bacterial Folate Biosynthesis

Bacteria synthesize folate de novo, a process essential for the production of nucleotides and certain amino acids required for DNA replication and cell growth. Mammals, on the other hand, obtain folate from their diet. This difference makes the folate biosynthesis pathway an excellent target for antimicrobial drugs. Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), a substrate for DHPS, competitively inhibit this enzyme, thereby halting the synthesis of folate and arresting bacterial growth.[5][6]

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of sulfonamide compounds against DHPS.

Materials:

-

Purified dihydropteroate synthase (DHPS) enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

This compound (or other sulfonamide inhibitor)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, the DHPS enzyme, and the inhibitor at various concentrations. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a short period.

-

Initiate the enzymatic reaction by adding the substrates, PABA and DHPPP.

-

The reaction progress can be monitored by various methods, such as a coupled assay where the product, dihydropteroate, is converted to a fluorescent or colored compound, or by HPLC to measure the depletion of substrates or formation of the product.

-

The rate of reaction at each inhibitor concentration is determined, and the data is used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Drug Development Workflow

The development of a new sulfonamide-based drug follows a structured workflow, from initial discovery to clinical trials.

Caption: A typical drug development workflow for a sulfonamide antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Physical Properties of 4-Acetamido-2-aminobenzenesulfonic Acid

This technical guide provides a comprehensive overview of the physical properties of 4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2), with a specific focus on its melting point and appearance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an aromatic sulfonic acid derivative. Its molecular structure, featuring an acetamido group, an amino group, and a sulfonic acid group attached to a benzene ring, makes it a compound of interest in various chemical syntheses, particularly as an intermediate in the manufacturing of dyes and pharmaceuticals.[1] Accurate characterization of its physical properties is crucial for its application and for quality control purposes.

Physical Properties

The primary physical characteristics of this compound are its appearance and melting point. These properties are fundamental indicators of the compound's purity and identity.

This compound is consistently described as a crystalline solid.[2] Its color is reported with some variation, which may be attributed to the purity of the sample and the presence of trace impurities. The common descriptions of its appearance are:

These descriptions suggest that in its pure form, the compound is likely a white or off-white crystalline substance. The presence of color, such as yellow, grey, or pink hues, may indicate the presence of by-products from its synthesis or degradation products.

There is a significant discrepancy in the reported melting point of this compound in the available literature. Two distinct ranges have been cited by various sources. This divergence could be due to several factors, including the presence of impurities, different crystalline forms (polymorphism), or the measurement of a hydrated versus an anhydrous form of the compound.

The reported melting point ranges are:

One source also lists the melting point as not available (n/a).[2] Given this substantial difference, experimental verification of the melting point is highly recommended for any new batch of this compound.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Appearance | White to pale yellow, light grey-beige, or light pink/gray crystalline powder. | [1][2][3][4][5] |

| Melting Point | 90-92 °C (lit.) | [4][5][6] |

| 234-237 °C | [3][7] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of a crystalline organic solid such as this compound, using the capillary method. This is a standard and widely accepted technique.

Objective: To determine the melting point range of a sample of this compound.

Materials and Apparatus:

-

Sample of this compound

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This provides a rough melting point range.

-

Allow the apparatus to cool.

-

Prepare a new sample in a fresh capillary tube.

-

Set the apparatus to heat rapidly to a temperature about 10-15 °C below the previously determined approximate melting point.

-

Then, adjust the heating rate to a slow and steady increase of 1-2 °C per minute.

-

Carefully observe the sample and record the temperatures for the start and completion of melting. This is the accurate melting point range.

-

It is good practice to perform the measurement in triplicate to ensure reproducibility.

-

-

Data Analysis:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

A narrow melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

References

- 1. CAS 88-64-2: this compound [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acetyl MPDSA | Cas no 88-64-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 5. Meta Amino Acetanilide 4 Sulphonic Acid Supplier, Exporter from Mumbai [hrameshkumar.com]

- 6. This compound | 88-64-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Acetamido-2-aminobenzenesulfonic Acid in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-2-aminobenzenesulfonic acid is a versatile aromatic amine that serves as a key intermediate in the synthesis of a variety of azo dyes. Its chemical structure, featuring both an acetylated amino group and a sulfonic acid group, allows for the production of dyes with specific properties related to solubility, color, and reactivity. The primary amino group is readily diazotized to form a reactive diazonium salt, which is the cornerstone of azo dye synthesis. This diazonium salt can then be coupled with a range of aromatic compounds, such as naphthol and aminonaphthalene derivatives, to generate a diverse palette of colors.

This document provides detailed application notes and experimental protocols for the synthesis of several commercially significant azo dyes using this compound as the diazo component. The protocols are based on established chemical principles of diazotization and azo coupling reactions and are intended to serve as a guide for laboratory-scale synthesis.

Data Presentation

The following tables summarize the key reactants and some of the known properties of azo dyes synthesized from this compound.

Table 1: Reactants for the Synthesis of Azo Dyes

| Dye Name | C.I. Name | Diazo Component | Coupling Component |

| Acid Red 37 | 17045 | This compound | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid[1] |

| Acid Red 30 | 17035 | This compound | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid[1][2] |

| Reactive Red 9 | 17910 | This compound | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| Direct Green 50 | 34295 | This compound | 5-Amino-7-ethoxy-2-naphthalenesulfonic acid (First Coupling)[3] |

Table 2: Physicochemical Properties of Synthesized Azo Dyes

| Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | Color |

| Acid Red 37 | C₁₈H₁₄N₄Na₂O₈S₂ | 524.44 | Blueish-Red |

| Acid Red 30 | C₁₈H₁₄N₄Na₂O₈S₂ | 524.44 | Red[2] |

| Reactive Red 9 | C₂₇H₁₈ClN₈Na₃O₁₁S₃ | 831.10 | Yellowish-Red |

| Direct Green 50 | C₄₅H₃₃N₁₀Na₃O₁₃S₃ | 1086.97 | Dark Yellowish-Green[3] |

Experimental Protocols

The synthesis of azo dyes from this compound follows a two-stage process: diazotization of the amine followed by coupling with a suitable aromatic compound.

Protocol 1: General Procedure for the Diazotization of this compound

This protocol outlines the formation of the diazonium salt of this compound, which is the common intermediate for the subsequent coupling reactions.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a beaker, create a suspension of one molar equivalent of this compound in distilled water.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid to the cooled suspension.

-

In a separate beaker, prepare a solution of 1.0 to 1.1 molar equivalents of sodium nitrite in a small amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the acidic amine suspension while maintaining the temperature between 0-5 °C and stirring vigorously.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

-

Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.

-

The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.

Caption: General workflow for the diazotization of this compound.

Protocol 2: Synthesis of C.I. Acid Red 37 and C.I. Acid Red 30

Coupling Component: 6-Amino-4-hydroxynaphthalene-2-sulfonic acid

Procedure:

-

Prepare the diazonium salt solution of this compound as described in Protocol 1.

-

In a separate beaker, dissolve one molar equivalent of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate to form a solution of the sodium salt.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The coupling reaction should be carried out under acidic conditions.[2]

-

Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for several hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of the azo dye.

-

Isolate the precipitated dye by vacuum filtration.

-

Wash the filter cake with a cold brine solution to remove impurities.

-

Dry the purified dye in a vacuum oven at a low temperature.

Caption: Synthesis pathway for C.I. Acid Red 37 and C.I. Acid Red 30.

Protocol 3: Synthesis of the Intermediate for C.I. Reactive Red 9

Coupling Component: 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

Procedure:

-

Prepare the diazonium salt solution of this compound following Protocol 1.

-

In a separate reaction vessel, dissolve one molar equivalent of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid in a slightly alkaline aqueous solution (e.g., using sodium carbonate).

-

Cool the solution of the coupling component to 0-10 °C.

-

Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.

-

Maintain the temperature and continue stirring until the coupling reaction is complete, as monitored by a suitable method (e.g., thin-layer chromatography). A colored product will form.

-

This initial azo dye is then further reacted in a condensation reaction with 2,4,6-Trichloro-1,3,5-triazine and 2-Aminobenzenesulfonic acid to yield the final C.I. Reactive Red 9. The specific conditions for this subsequent step would need to be optimized.

References

Application Notes: 4-Acetamido-2-aminobenzenesulfonic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-2-aminobenzenesulfonic acid (CAS No. 88-64-2) is an aromatic sulfonic acid derivative that holds potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive amino group and a directing acetamido group on a sulfonated benzene ring, allows for its incorporation into a range of complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of sulfonamide-based therapeutic agents. While this specific isomer is less commonly cited than its para-substituted counterpart (sulfanilic acid), its unique substitution pattern offers opportunities for the synthesis of novel drug candidates. These notes will focus on the synthesis of a representative sulfonamide, illustrating the reaction pathways and methodologies applicable to this valuable intermediate.

Synthesis of a Representative Sulfonamide Drug

The general synthetic route to sulfonamide drugs involves the reaction of a substituted aminobenzenesulfonyl chloride with an appropriate amine, followed by deprotection. In the context of using this compound, the synthesis would proceed through its conversion to the corresponding sulfonyl chloride, followed by amidation and subsequent removal of the acetyl protecting group.

Quantitative Data for Representative Sulfonamide Synthesis

The following table summarizes the expected quantitative data for a multi-step synthesis of a representative sulfonamide antibiotic, starting from 3-aminoacetanilide.

| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |

| 1 | Chlorosulfonation | 3-Aminoacetanilide | Chlorosulfonic acid | 0-10 | 2 | 80-85 | >95 |

| 2 | Amidation | 4-Acetamido-2-aminobenzenesulfonyl chloride | Ammonia | 10-20 | 1 | 85-90 | >97 |

| 3 | Deacetylation | 4-Acetamido-2-aminobenzenesulfonamide | Aqueous HCl | 90-100 | 1.5 | 90-95 | >99 |

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-2-aminobenzenesulfonyl Chloride

This protocol details the chlorosulfonation of 3-aminoacetanilide to produce the key intermediate, 4-acetamido-2-aminobenzenesulfonyl chloride.

Materials:

-

3-Aminoacetanilide

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer

-

Dropping funnel

-

Round-bottom flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 3-aminoacetanilide in 50 mL of dichloromethane.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Slowly add 25 mL of chlorosulfonic acid dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1.5 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

-

The solid precipitate of 4-acetamido-2-aminobenzenesulfonyl chloride is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to litmus paper.

-

Dry the product under vacuum at 40°C.

Protocol 2: Synthesis of 4-Acetamido-2-aminobenzenesulfonamide

This protocol describes the amidation of 4-acetamido-2-aminobenzenesulfonyl chloride to form the corresponding sulfonamide.

Materials:

-

4-Acetamido-2-aminobenzenesulfonyl chloride

-

Concentrated aqueous ammonia

-

Ice bath

-

Magnetic stirrer

-

Beaker

Procedure:

-

In a beaker, suspend 10 g of 4-acetamido-2-aminobenzenesulfonyl chloride in 50 mL of concentrated aqueous ammonia.

-

Stir the mixture vigorously in an ice bath, maintaining the temperature below 20°C.

-

Continue stirring for 1 hour.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-acetamido-2-aminobenzenesulfonamide.

Protocol 3: Synthesis of 2,4-Diaminobenzenesulfonamide (Deacetylation)

This protocol outlines the final deprotection step to yield the active sulfonamide.

Materials:

-

4-Acetamido-2-aminobenzenesulfonamide

-

5 M Hydrochloric acid

-

Sodium bicarbonate

-

Heating mantle with a reflux condenser

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, add 10 g of 4-acetamido-2-aminobenzenesulfonamide to 50 mL of 5 M hydrochloric acid.

-

Heat the mixture to reflux with stirring for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Diagrams

Experimental Workflow for Sulfonamide Synthesis

Caption: Synthetic pathway for a representative sulfonamide.

Signaling Pathway: Mechanism of Action of Sulfonamides

Sulfonamide antibiotics act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This ultimately inhibits bacterial growth and replication.[1]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

References

Application Notes: Protocol for the Diazotization of 4-Acetamido-2-aminobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a cornerstone reaction in organic synthesis, particularly for the production of azo compounds, which are widely used as dyes and pigments. This process involves the conversion of a primary aromatic amine to a diazonium salt. This document provides a detailed protocol for the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. The resulting diazonium salt is a highly reactive intermediate that is typically used immediately in subsequent azo coupling reactions. The presence of the sulfonic acid group enhances the aqueous solubility of the reactant and the diazonium salt, making it suitable for aqueous reaction conditions.

The fundamental principle of this reaction is the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1] The nitrous acid then reacts with the primary amino group of this compound under controlled, low-temperature conditions (0-5 °C) to form the corresponding diazonium salt.[2] Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the diazotization of this compound. These values are based on established protocols for structurally similar compounds and may require optimization for specific applications.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratios | ||

| This compound | 1.0 equivalent | Starting material |

| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents | A slight excess ensures complete diazotization. |

| Hydrochloric Acid (HCl, concentrated) | 2.5 - 3.0 equivalents | Provides the acidic medium and reacts with NaNO₂.[3] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt.[2] |

| Reaction Time (NaNO₂ addition) | 20 - 30 minutes | Slow, dropwise addition is necessary to control temperature.[2] |

| Post-addition Stirring Time | 15 - 30 minutes | Ensures the reaction goes to completion. |

| Expected Outcome | ||

| Yield (in solution) | >95% | The diazonium salt is typically not isolated and is used in situ.[4] |

Experimental Protocol

Materials and Reagents:

-

This compound (MW: 230.24 g/mol )[5]

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

-

Starch-iodide paper

-

Sulfamic acid (for quenching, optional)

-

Standard laboratory glassware (three-necked flask, dropping funnel, beaker, etc.)

-

Mechanical stirrer

-

Thermometer

-

Ice bath

Procedure:

-

Preparation of the Amine Suspension:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add a specific molar quantity of this compound.

-

Add distilled water to create a stirrable suspension. The sulfonic acid and acetamido groups contribute to its water solubility, especially in an acidic medium.[4][6]

-

Carefully add 2.5 to 3.0 molar equivalents of concentrated hydrochloric acid to the suspension while stirring.

-

-

Cooling:

-

Cool the amine suspension to 0-5 °C using an ice bath. Continuous and vigorous stirring is important. If necessary, add small pieces of ice directly to the mixture to maintain the temperature.[2]

-

-

Preparation of the Nitrite Solution:

-

In a separate beaker, dissolve a slight molar excess (1.05-1.1 equivalents) of sodium nitrite in a minimal amount of cold distilled water.

-

-

Diazotization Reaction:

-

Once the amine suspension is stable at 0-5 °C, slowly add the sodium nitrite solution dropwise from a dropping funnel over 20-30 minutes.[2]

-

Maintain vigorous stirring and ensure the temperature does not rise above 5 °C throughout the addition.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.

-

-

Monitoring the Reaction:

-

Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[7]

-

-

Quenching Excess Nitrite (Optional but Recommended):

-

If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.[4]

-

-

Use of the Diazonium Salt Solution:

-

The resulting solution/suspension of the diazonium salt is highly reactive and should be kept cold and used immediately in the subsequent coupling reaction.[8]

-

Safety Precautions:

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium salts in their solid, dry form can be explosive.[3] Therefore, it is crucial to keep the diazonium salt in solution and at a low temperature.

Visualizations

Reaction Mechanism:

The diazotization of this compound proceeds through the formation of a nitrosonium ion (N≡O⁺) from nitrous acid in an acidic medium. The primary amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the stable diazonium ion.

Caption: Mechanism of Diazotization.

Experimental Workflow:

The following diagram illustrates the logical flow of the experimental procedure for the diazotization of this compound.

Caption: Experimental Workflow for Diazotization.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scbt.com [scbt.com]

- 6. CAS 88-64-2: this compound [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application of 4-Acetamido-2-aminobenzenesulfonic Acid in the Production of Reactive and Acid Dyes

Application Notes and Protocols

Introduction